molecular formula C19H20ClN3O3S B2844741 N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252900-01-8

N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No. B2844741
CAS RN: 1252900-01-8
M. Wt: 405.9
InChI Key: BXWBCBAGOBTQOZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C19H20ClN3O3S and its molecular weight is 405.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Evaluation

Several studies have synthesized pyrimidine derivatives and evaluated their anticancer activities. For example, El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, demonstrating mild to moderate antitumor activity against human breast adenocarcinoma cell lines (El-Morsy, El-Sayed, & Abulkhair, 2017). This suggests that modifications to the pyrimidine core can yield compounds with potential anticancer properties.

Antimicrobial Applications

Research on pyrimidine derivatives has also highlighted their antimicrobial potential. Hossan et al. (2012) synthesized a series of pyrimidinone and oxazinone derivatives fused with thiophene rings, showing good antibacterial and antifungal activities (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). This indicates that the compound , due to its structural similarity, may possess antimicrobial properties that could be explored further.

Biochemical Interactions and Potential Applications

The compound's structural features, particularly the pyrimidine moiety, are significant in medicinal chemistry for their interactions with biological targets. For instance, Gangjee et al. (2008) synthesized compounds showing dual inhibitory activity against thymidylate synthase and dihydrofolate reductase, essential enzymes in the nucleotide synthesis pathway, indicating potential applications in cancer and infectious disease treatment (Gangjee, Qiu, Li, & Kisliuk, 2008).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 3-chloroaniline with ethyl 2-(3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate, followed by the hydrolysis of the resulting intermediate to yield the final product.", "Starting Materials": [ "3-chloroaniline", "ethyl 2-(3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate" ], "Reaction": [ "Step 1: Condensation of 3-chloroaniline with ethyl 2-(3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate in the presence of a base such as potassium carbonate in DMF or DMSO to yield the intermediate product.", "Step 2: Hydrolysis of the intermediate product with a strong acid such as hydrochloric acid or sulfuric acid to yield the final product, N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide." ] }

CAS RN

1252900-01-8

Molecular Formula

C19H20ClN3O3S

Molecular Weight

405.9

IUPAC Name

N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C19H20ClN3O3S/c1-12(2)6-8-22-18(25)17-15(7-9-27-17)23(19(22)26)11-16(24)21-14-5-3-4-13(20)10-14/h3-5,7,9-10,12H,6,8,11H2,1-2H3,(H,21,24)

InChI Key

BXWBCBAGOBTQOZ-UHFFFAOYSA-N

SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=CC=C3)Cl

solubility

not available

Origin of Product

United States

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